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Abstract
Disitertide, also known as P144, is a synthetic 14-amino acid peptide that acts as an inhibitor of

Transforming Growth Factor-beta 1 (TGF-β1). Its diammonium salt form, Disitertide
diammonium, is utilized to enhance its solubility and bioavailability. This document provides a

comprehensive technical overview of the structure, physicochemical properties, synthesis, and

key experimental protocols related to Disitertide diammonium. It is intended to serve as a

resource for researchers and professionals in the fields of drug discovery and development.

Core Structure and Physicochemical Properties
Disitertide is a linear peptide with the amino acid sequence TSLDASIIWAMMQN[1][2][3]. The

diammonium form indicates the presence of two ammonium counter-ions, which aid in the

solubilization of this hydrophobic peptide.

Quantitative Data Summary
The key physicochemical properties of Disitertide and its diammonium salt are summarized in

the table below.
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Property Value Source

Disitertide

Amino Acid Sequence TSLDASIIWAMMQN [1][2][3]

Molecular Formula C₆₈H₁₀₉N₁₇O₂₂S₂ [4][5]

Molecular Weight 1580.82 g/mol [4][5]

Purity ≥95% (HPLC) [3]

Disitertide Diammonium

Molecular Formula C₆₈H₁₁₅N₁₉O₂₂S₂ [6]

Molecular Weight 1614.88 g/mol [6]

Appearance White to off-white solid/powder [7]

Solubility
Solvent Concentration Notes Source

DMSO 10 mg/mL (6.19 mM) Requires sonication [6]

Water
9.09 mg/mL (5.63

mM)

Requires sonication

and pH adjustment to

9 with NH₃·H₂O

[6]

0.01M PBS (pH 7.4) Soluble to 1 mg/mL [3]

50% PEG300 / 50%

saline
5 mg/mL (3.10 mM)

Suspended solution,

requires sonication
[6]

Synthesis
Disitertide is synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc

(9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Workflow
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Solid-Phase Peptide Synthesis (SPPS) of Disitertide
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Wash
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Fig 1. Disitertide Synthesis Workflow.

Experimental Protocol: Solid-Phase Peptide Synthesis
Resin Preparation: Start with a pre-loaded Fmoc-Asn(Trt)-Wang resin. Swell the resin in

dimethylformamide (DMF).

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc protecting group from the N-terminal amino acid.

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove

excess reagents.

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH)

using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like

hydroxybenzotriazole (HOBt). Add the activated amino acid to the resin to form the peptide

bond.

Washing: Wash the resin with DMF and DCM.

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent

amino acid in the sequence (Met, Met, Ala, Trp(Boc), Ile, Ile, Ser(tBu), Ala, Asp(OtBu), Leu,

Ser(tBu), Thr(tBu)).

Cleavage and Deprotection: Once the full peptide chain is assembled, treat the resin with a

cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as

triisopropylsilane (TIS) and water, to cleave the peptide from the resin and remove the side-

chain protecting groups.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Diammonium Salt Formation: To prepare the diammonium salt, the purified peptide can be

dissolved in a suitable solvent and treated with ammonium hydroxide, followed by

lyophilization.

Biological Activity and Signaling Pathways
Disitertide is a known inhibitor of TGF-β1 signaling and has also been shown to inhibit the

PI3K/Akt pathway, leading to the induction of apoptosis.

TGF-β1 and PI3K/Akt Signaling Pathways
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Fig 2. Disitertide's effect on signaling.

Experimental Protocols
In Vitro Inhibition of PI3K/Akt Pathway
This protocol describes the use of Western blotting to assess the effect of Disitertide on the

phosphorylation of Akt, a key downstream component of the PI3K pathway.
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Western Blot Workflow for PI3K/Akt Pathway Analysis
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Fig 3. Western Blot Workflow.

Cell Culture: Culture a suitable cell line (e.g., MC3T3-E1 osteoblast precursor cells) in

appropriate media until they reach 70-80% confluency.

Treatment: Treat the cells with Disitertide diammonium at a final concentration of 100

µg/mL for a specified time (e.g., 4 hours). Include a vehicle-treated control group.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation

assay (RIPA) buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a

bicinchoninic acid (BCA) protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline

with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal

to determine the effect of Disitertide on Akt phosphorylation.

In Vivo Human Hypertrophic Scar Model
This protocol outlines the use of Disitertide in a xenograft model of human hypertrophic scars in

nude mice.

Animal Model: Use immunodeficient nude mice.

Xenograft Implantation: Implant human hypertrophic scar tissue subcutaneously onto the

backs of the mice.

Treatment: Prepare a topical formulation of Disitertide (e.g., 300 µg/mL in a lipogel). Apply

the formulation daily to the xenograft site. Include a placebo-treated control group.

Monitoring: Monitor the size and appearance of the xenografts over a period of several

weeks.

Histological Analysis: At the end of the study, excise the xenografts and perform histological

analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining) to assess

changes in scar morphology and collagen deposition.

Conclusion
Disitertide diammonium is a promising therapeutic peptide with a well-defined structure and

biological activity. Its ability to inhibit both the TGF-β1 and PI3K/Akt signaling pathways makes

it a valuable tool for research in fibrosis, oncology, and other related fields. The protocols

provided in this document offer a foundation for the synthesis, characterization, and in vitro/in

vivo evaluation of this compound. Further research is warranted to fully elucidate its therapeutic

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

